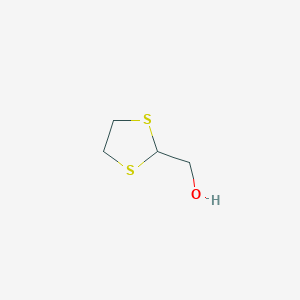

1,3-Dithiolane-2-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

86032-47-5 |

|---|---|

Molecular Formula |

C4H8OS2 |

Molecular Weight |

136.2 g/mol |

IUPAC Name |

1,3-dithiolan-2-ylmethanol |

InChI |

InChI=1S/C4H8OS2/c5-3-4-6-1-2-7-4/h4-5H,1-3H2 |

InChI Key |

KXTNLCIYSRHPAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(S1)CO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,3-Dithiolane-2-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of 1,3-Dithiolane-2-methanol, a valuable heterocyclic compound with applications in organic synthesis and drug discovery. The document outlines a robust synthetic protocol, presents key quantitative data, and illustrates the reaction pathway and experimental workflow through detailed diagrams.

Introduction

1,3-Dithiolanes are important sulfur-containing heterocyclic compounds frequently utilized as protecting groups for carbonyl functionalities in multi-step organic synthesis.[1] Their stability to a wide range of reaction conditions makes them ideal for masking the reactivity of aldehydes and ketones. Beyond their role in protection, the 1,3-dithiolane moiety can be a key structural element in pharmacologically active molecules and serves as a versatile synthetic intermediate. This guide focuses on the synthesis of a specific derivative, this compound, which incorporates a primary alcohol, offering a handle for further functionalization.

The synthesis of 1,3-dithiolanes is typically achieved through the condensation of a carbonyl compound with 1,2-ethanedithiol, catalyzed by a Brønsted or Lewis acid.[2][3] This guide will detail a reliable method for the synthesis of this compound, likely proceeding from a suitable hydroxy-aldehyde precursor.

Synthetic Pathway and Mechanism

The synthesis of this compound is accomplished via the acid-catalyzed thioacetalization of a C3-hydroxy aldehyde, such as 2-hydroxypropionaldehyde or a protected form of glyceraldehyde, with 1,2-ethanedithiol. The reaction proceeds through the initial formation of a hemithioacetal, which then undergoes acid-catalyzed dehydration and subsequent intramolecular cyclization with the second thiol group to yield the stable five-membered 1,3-dithiolane ring.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound, adapted from established methods for the formation of 1,3-dithianes and dithiolanes.[4]

Materials:

-

2-Hydroxypropionaldehyde (or a suitable precursor)

-

1,2-Ethanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flushed with an inert gas.

-

Reagent Charging: The flask is charged with a solution of 2-hydroxypropionaldehyde in anhydrous dichloromethane. A solution of 1,2-ethanedithiol in anhydrous dichloromethane is charged into the dropping funnel.

-

Catalyst Addition: A catalytic amount of boron trifluoride diethyl etherate is added to the stirred solution of the aldehyde in the flask.

-

Addition of 1,2-Ethanedithiol: The 1,2-ethanedithiol solution is added dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes the typical quantities and expected yield for the synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| 2-Hydroxypropionaldehyde | 1.0 eq |

| 1,2-Ethanedithiol | 1.1 eq |

| Catalyst | |

| Boron trifluoride diethyl etherate | 0.1 eq |

| Solvent | |

| Anhydrous Dichloromethane | 10 mL/mmol of aldehyde |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 4-8 hours |

| Expected Yield | 80-90% |

| Product Characterization | |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, predicted) | δ 4.8-5.0 (t, 1H), 3.7-3.9 (d, 2H), 3.2-3.4 (m, 4H), 2.0-2.2 (br s, 1H) |

| ¹³C NMR (CDCl₃, predicted) | δ 65-67, 55-57, 38-40 (2C) |

Note: The expected yield is an estimate based on analogous reactions and may vary depending on the specific substrate and reaction conditions.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The detailed experimental protocol, based on well-established thioacetalization procedures, offers a reliable method for obtaining this valuable synthetic intermediate. The provided quantitative data and workflow diagrams serve as practical resources for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the efficient preparation and subsequent application of this versatile compound.

References

Spectroscopic and Synthetic Insights into 1,3-Dithiolane-2-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 1,3-Dithiolane-2-methanol. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of spectroscopic analysis and data from closely related analogs to offer a predictive and comparative framework. Detailed experimental protocols for acquiring spectroscopic data are also presented to aid in the characterization of this and similar molecules.

Predicted Spectroscopic Data for this compound

While direct experimental spectra for this compound are not readily found in the public domain, its structure allows for a reliable prediction of its key spectroscopic features. The molecule consists of a five-membered 1,3-dithiolane ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show four distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.8 - 5.0 | Triplet | 1H | H-2 (methine proton on the dithiolane ring) |

| ~ 3.6 - 3.8 | Doublet | 2H | -CH₂OH (methylene protons of the hydroxymethyl group) |

| ~ 3.2 - 3.4 | Multiplet | 4H | H-4/H-5 (methylene protons of the dithiolane ring) |

| ~ 2.0 - 3.0 | Broad Singlet | 1H | -OH (hydroxyl proton) |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. Coupling between the H-2 proton and the -CH₂OH protons would result in the observed triplet and doublet, respectively.

1.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is anticipated to exhibit three distinct peaks corresponding to the three unique carbon environments:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 65 - 70 | -CH₂OH (carbon of the hydroxymethyl group) |

| ~ 50 - 55 | C-2 (methine carbon of the dithiolane ring) |

| ~ 38 - 42 | C-4/C-5 (methylene carbons of the dithiolane ring) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3000 - 2850 | C-H stretch | Aliphatic (CH, CH₂) |

| 1450 - 1400 | C-H bend | Aliphatic (CH₂) |

| 1100 - 1000 | C-O stretch | Primary Alcohol |

| 700 - 600 | C-S stretch | Thioether (-S-CH₂-) |

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound (C₄H₈OS₂) would be observed at m/z = 136. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) leading to a fragment at m/z = 105, which corresponds to the 1,3-dithiolanium cation.

Spectroscopic Data of Related Compounds

For comparative purposes, the following table summarizes available spectroscopic data for structurally similar compounds.

| Compound | ¹H NMR Data (CDCl₃, δ, ppm) | ¹³C NMR Data (CDCl₃, δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spectrum (m/z) |

| 2-Methyl-1,3-dithiolane [1][2][3][4] | 5.05 (q, 1H), 3.30 (m, 4H), 1.70 (d, 3H) | 49.5, 39.8, 23.1 | 2960, 2920, 1450, 1420, 1280, 1180 | 120 (M⁺), 105, 75, 61 |

| 1,3-Dithiane-2-methanol [5] | 4.58 (t, 1H), 3.80 (d, 2H), 2.90 (m, 4H), 2.15 (m, 2H), 1.90 (br s, 1H) | 65.2, 51.8, 30.5, 25.4 | 3400, 2920, 1420, 1040, 680 | 150 (M⁺), 119, 106, 75 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent carbon signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Synthetic Workflow

The most common and direct method for the synthesis of 2-substituted 1,3-dithiolanes is the acid-catalyzed reaction of an aldehyde or ketone with 1,2-ethanedithiol.[6] For this compound, the logical precursor would be a protected form of hydroxyacetaldehyde.

Caption: General synthetic scheme for this compound.

References

- 1. 2-methyl-1,3-dithiolane, 5616-51-3 [thegoodscentscompany.com]

- 2. 2-Methyl-1,3-dithiolane, 99% | Fisher Scientific [fishersci.ca]

- 3. 2-Methyl-1,3-dithiolane | C4H8S2 | CID 21828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-1,3-dithiolane, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- | C10H18OS4 | CID 10968001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

An In-depth Technical Guide to 1,3-Dithiolane-2-methanol and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,3-Dithiolanes

The 1,3-dithiolane heterocycle has emerged as a privileged scaffold in the design of bioactive molecules. Its incorporation into therapeutic agents has shown promise for a range of diseases, including neoplastic, infectious, inflammatory, and neurodegenerative disorders[1][2]. 1,3-Dithiolanes are cyclic thioacetals derived from the reaction of a carbonyl compound with 1,2-ethanedithiol. They are widely used as protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions[3][4][5]. Furthermore, the 1,3-dithiolane moiety can be a key pharmacophore in various drug candidates, contributing to their biological activity[1][2].

Physicochemical and Safety Data

While specific data for "1,3-Dithiolane-2-methanol" is unavailable, the following tables summarize key information for the parent 1,3-dithiolane and a related substituted methanol derivative, (1,4-dithiaspiro[4.5]decan-2-yl)methanol. This information provides a baseline for understanding the general characteristics of this class of compounds.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,3-Dithiolane | 4829-04-3 | C₃H₆S₂ | 106.21 |

| (1,4-dithiaspiro[4.5]decan-2-yl)methanol | Not readily available | C₉H₁₆OS₂ | 204.36 |

| 2-Methyl-1,3-dithiolane | 5616-51-3 | C₄H₈S₂ | 120.24 |

Table 2: Safety Information for 2-Methyl-1,3-dithiolane

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Note: Safety information for other 1,3-dithiolane derivatives may vary. Always consult the specific Safety Data Sheet (SDS) for the compound in use.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and deprotection of 1,3-dithiolanes.

General Synthesis of 1,3-Dithiolanes (Thioacetalization)

1,3-Dithiolanes are typically synthesized by the condensation of a carbonyl compound with 1,2-ethanedithiol in the presence of a Brønsted or Lewis acid catalyst[4].

Reaction: Aldehyde/Ketone + 1,2-Ethanedithiol --(Catalyst)--> 1,3-Dithiolane + H₂O

Materials:

-

Aldehyde or ketone

-

1,2-Ethanedithiol

-

Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) or Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

Dissolve the carbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric equivalent of 1,2-ethanedithiol to the solution.

-

Add a catalytic amount of the acid catalyst.

-

The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The removal of water, often with a Dean-Stark apparatus, can improve the yield.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1,3-dithiolane.

-

Purify the product by column chromatography or distillation as needed.

General Deprotection of 1,3-Dithiolanes (Dethioacetalization)

The removal of the 1,3-dithiolane protecting group to regenerate the carbonyl compound often requires oxidative or hydrolytic methods[4][5].

Reaction: 1,3-Dithiolane --(Reagent)--> Aldehyde/Ketone

Materials:

-

1,3-Dithiolane

-

Deprotection reagent (e.g., Mercury(II) nitrate trihydrate[5], N-bromosuccinimide (NBS), Oxone®)

-

Solvent (e.g., aqueous acetone, acetonitrile)

Procedure using Mercury(II) Nitrate Trihydrate (Solid-State): [5]

-

In a mortar, combine the 1,3-dithiolane with a stoichiometric amount of mercury(II) nitrate trihydrate.

-

Grind the mixture with a pestle at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a suitable solvent (e.g., ethanol or acetonitrile) and filter to remove the mercury salts.

-

Concentrate the filtrate to obtain the crude carbonyl compound.

-

Purify the product as necessary.

Visualization of Workflows and Pathways

The following diagrams illustrate the key chemical transformations involving 1,3-dithiolanes.

Caption: General synthesis of a 1,3-dithiolane.

Caption: Deprotection of a 1,3-dithiolane.

Applications in Drug Development

The 1,3-dithiolane scaffold is a component of several biologically active compounds. For instance, derivatives of (2-substituted phenyl-1,3-dithiolan-4-yl)methanols have been investigated as tyrosinase inhibitors with potential antimelanogenic effects[1]. The bioisosteric replacement of other heterocyclic rings with the 1,3-dithiolane moiety has led to the development of potent and selective ligands for various receptors, including sigma receptors, which are implicated in cancer and neurological disorders[1]. The chiral nature of many substituted 1,3-dithiolanes also allows for stereospecific interactions with biological targets, making them attractive for the design of enantiomerically pure drugs[1][2].

Conclusion

While "this compound" remains an elusive specific entity in public chemical databases, the foundational 1,3-dithiolane core is a well-established and versatile scaffold in organic chemistry and drug discovery. Its utility as a robust protecting group and as a key structural element in bioactive molecules underscores its importance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important class of compounds. Further research into specific derivatives like this compound could unveil novel therapeutic agents and synthetic methodologies.

References

- 1. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration [mdpi.com]

- 2. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration [iris.unimore.it]

- 3. asianpubs.org [asianpubs.org]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Dithiolane-2-methanol

Disclaimer: Direct experimental data on the physical properties of 1,3-Dithiolane-2-methanol is limited in publicly available scientific literature. This guide provides a comprehensive overview of the expected properties based on the chemistry of 1,3-dithiolanes, data from closely related compounds, and standardized experimental protocols for the determination of these properties.

Introduction

This compound is a heterocyclic organic compound containing a 1,3-dithiolane ring substituted with a hydroxymethyl group at the 2-position. The 1,3-dithiolane moiety is a valuable protecting group for carbonyl compounds in organic synthesis due to its stability under both acidic and basic conditions. The presence of the hydroxyl group offers a reactive site for further functionalization, making this compound a potentially useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. An understanding of its physical properties is crucial for its synthesis, purification, handling, and application in research and development.

Predicted Physical Properties

Physical Properties of Related Compounds

To provide a contextual understanding, the following table summarizes the known physical properties of the parent 1,3-dithiolane and a structurally related derivative, (2,2-dimethyl-1,3-dithiolan-4-yl)methanol.

| Property | 1,3-Dithiolane | (2,2-dimethyl-1,3-dithiolan-4-yl)methanol |

| Molecular Formula | C₃H₆S₂ | C₆H₁₂OS₂ |

| Molecular Weight | 106.21 g/mol | 164.29 g/mol |

| Boiling Point | 183 °C at 760 mmHg | 257.8 °C at 760 mmHg |

| Density | 1.235 g/mL at 25 °C | 1.135 g/cm³ |

| CAS Number | 4829-04-3 | 5694-47-3 |

This data is provided for comparative purposes and should not be assumed to be the properties of this compound.

Experimental Protocols for Physical Property Determination

The following are detailed, standard laboratory protocols for determining the key physical properties of an organic compound like this compound.

The melting point is a crucial indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially.

-

A more precise measurement is obtained by repeating the process with a slower heating rate (1-2 °C per minute) near the approximate melting point found in the first trial.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

-

Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil or an aluminum block).

-

Procedure:

-

A small amount of the liquid (a few milliliters) is placed in the test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is heated in the heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured on an analytical balance.

-

A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

-

The solubility in various solvents provides insight into the polarity of the compound.

-

Apparatus: Test tubes, a set of standard solvents (e.g., water, ethanol, diethyl ether, dichloromethane, hexane).

-

Procedure:

-

A small amount of the compound (e.g., 10-20 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.5 mL) is added.

-

The mixture is agitated to observe if the compound dissolves.

-

Observations are recorded as soluble, partially soluble, or insoluble.

-

This process is repeated for each of the selected solvents.

-

Synthesis of 1,3-Dithiolanes

1,3-dithiolanes are typically synthesized by the reaction of a carbonyl compound (an aldehyde or a ketone) with 1,2-ethanedithiol. This reaction is usually catalyzed by a Lewis or Brønsted acid. The formation of the dithiolane protects the carbonyl group from reacting with nucleophiles or reducing agents.

For the synthesis of this compound, the starting aldehyde would be glyceraldehyde.

Caption: General workflow for the synthesis of a 1,3-dithiolane.

Conclusion

While direct experimental data for this compound is sparse, this guide provides a framework for researchers and drug development professionals to understand its likely physical properties and the experimental means to determine them. The provided protocols for determining melting point, boiling point, density, and solubility are standard methods in organic chemistry and can be readily applied to this compound once it is synthesized. The general synthesis protocol for 1,3-dithiolanes offers a clear pathway for its preparation. Further research is needed to fully characterize this potentially valuable synthetic intermediate.

An In-depth Technical Guide to the Reaction Mechanisms of 1,3-Dithiolane-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dithiolane-2-methanol is a versatile heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique chemical architecture, featuring a dithioacetal core and a primary alcohol, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms associated with this compound, offering insights into its synthesis, functional group manipulations, and applications as a masked carbonyl equivalent. The strategic use of this reagent, particularly in the context of "umpolung" or polarity inversion, enables the construction of complex molecular frameworks relevant to the pharmaceutical and agrochemical industries. This document will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols for seminal transformations, and present quantitative data to inform synthetic planning.

Core Concepts: The Chemistry of the 1,3-Dithiolane Ring

The reactivity of this compound is fundamentally governed by the properties of the 1,3-dithiolane ring system. Dithioacetals, such as 1,3-dithiolanes, are primarily known for two key functionalities: as protecting groups for carbonyl compounds and as precursors to acyl anion equivalents.

-

Protection of Carbonyls: 1,3-Dithiolanes are readily formed by the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol. This thioacetal linkage is stable to a wide range of nucleophilic and basic conditions, making it an effective protecting group for aldehydes and ketones.

-

Umpolung (Polarity Inversion): The true synthetic power of the dithiolane moiety lies in the concept of umpolung. The protons on the carbon atom between the two sulfur atoms (C2) are acidic (pKa ≈ 30-35) and can be removed by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. This 2-lithio-1,3-dithiolane species acts as a "masked" acyl anion, reversing the normal electrophilic nature of the carbonyl carbon. This nucleophile can then react with a variety of electrophiles, a transformation famously known as the Corey-Seebach reaction.

Synthesis of this compound

The most common route to this compound involves the reaction of an appropriate C2-functionalized aldehyde with 1,2-ethanedithiol. Given that this compound is the thioacetal of glycolaldehyde, the direct use of this aldehyde is a primary synthetic pathway.

Experimental Protocol: Synthesis of this compound

A solution of glycolaldehyde (1.0 eq) and 1,2-ethanedithiol (1.1 eq) in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C. A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Reaction Mechanisms of this compound

The presence of the hydroxymethyl group at the C2 position introduces additional complexity and synthetic opportunities compared to a simple 2-alkyl-substituted dithiolane. The hydroxyl group can influence the acidity of the C2 proton and can itself participate in reactions.

Deprotonation and "Umpolung" Reactivity

A critical reaction of this compound is the deprotonation at the C2 position to generate a nucleophilic anion. However, the presence of the acidic hydroxyl group necessitates a careful choice of base and reaction conditions. Treatment with one equivalent of a strong base like n-butyllithium will first deprotonate the hydroxyl group. A second equivalent of base is then required to deprotonate the C2 carbon.

This dianion can then react with various electrophiles at the C2 position. This pathway allows for the introduction of a wide range of substituents, effectively using this compound as a nucleophilic glycolaldehyde equivalent.

Protection of the Hydroxyl Group

To avoid the complication of the acidic hydroxyl proton and to enable selective C2-lithiation, the hydroxyl group is often protected prior to subsequent reactions. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers, can be readily installed.

With the hydroxyl group protected, the C2 proton can be selectively removed with one equivalent of a strong base, and the resulting carbanion can be used in subsequent reactions.

Oxidation of the Hydroxyl Group

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 1,3-dithiolane-2-carboxaldehyde. This transformation provides a valuable synthetic intermediate, a protected form of glyoxal. A variety of mild oxidizing agents can be employed for this purpose.

Deprotection of the Dithiolane Ring

The final step in many synthetic sequences involving this compound and its derivatives is the deprotection of the dithioacetal to reveal the carbonyl group. This is typically achieved under oxidative or mercury(II)-mediated conditions.

Quantitative Data

| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |

| Thioacetal Formation | Aldehyde, 1,3-propanedithiol, BF₃·OEt₂ | 1,3-Dithiane | 85-95 |

| C2-Lithiation and Alkylation | 1,3-Dithiane, n-BuLi; then R-X | 2-Alkyl-1,3-dithiane | 70-90 |

| C2-Lithiation and Reaction with Epoxide | 1,3-Dithiane, n-BuLi; then epoxide | β-Hydroxyalkyl-1,3-dithiane | 60-80 |

| C2-Lithiation and Reaction with Aldehyde | 1,3-Dithiane, n-BuLi; then RCHO | α-Hydroxyalkyl-1,3-dithiane | 70-85 |

| Deprotection | 2-Substituted-1,3-dithiane, HgCl₂/CaCO₃ | Ketone/Aldehyde | 75-90 |

Applications in Drug Development and Natural Product Synthesis

The unique reactivity of this compound and its derivatives makes it a valuable tool in the synthesis of complex molecules with pharmaceutical relevance. Its ability to serve as a masked glycolaldehyde unit allows for the construction of α-hydroxy ketone moieties and other functionalities commonly found in natural products and drug candidates. The Corey-Seebach reaction, in particular, has been widely employed in the total synthesis of numerous complex natural products.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its chemistry is centered around the dual functionality of the dithiolane ring as a protecting group and a precursor to a nucleophilic acyl anion equivalent, with the added synthetic handle of a primary hydroxyl group. A thorough understanding of the reaction mechanisms, including the nuances introduced by the hydroxymethyl substituent, is crucial for its effective application in the synthesis of complex target molecules. The ability to protect the hydroxyl group, selectively functionalize the C2 position, and subsequently unmask the carbonyl group provides a robust strategy for the construction of intricate molecular architectures, making this compound an indispensable tool for researchers in drug discovery and development.

In-Depth Technical Guide: Basic Handling and Storage of 1,3-Dithiolane-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dithiolane-2-methanol is an organosulfur compound of interest in medicinal chemistry and drug development due to the versatile reactivity of the dithiolane ring and the presence of a primary alcohol. The 1,3-dithiolane moiety can serve as a protected carbonyl group and can be derivatized to introduce various functionalities, making it a valuable building block in the synthesis of complex molecules. This guide outlines the essential procedures for the safe handling, storage, and basic experimental use of this compound.

Physical and Chemical Properties

Due to the limited availability of data for this compound, the following table summarizes the known physical and chemical properties of the related compound, (2,2-dimethyl-1,3-dithiolan-4-yl)methanol. These values should be considered as approximations.

| Property | Value (for (2,2-dimethyl-1,3-dithiolan-4-yl)methanol) |

| Molecular Formula | C4H8OS2 |

| Molecular Weight | 136.24 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Odor | Characteristic sulfurous odor |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available; likely flammable |

| Solubility | Expected to be soluble in organic solvents |

| Stability | Stable under recommended storage conditions. May be sensitive to strong oxidizing agents. |

Safety and Handling

Organosulfur compounds, including this compound, should be handled with care in a well-ventilated area, preferably within a fume hood. The following are general safety and handling precautions.

Personal Protective Equipment (PPE)

A robust PPE protocol is essential when handling this compound.

Caption: PPE workflow for handling this compound.

Spill and Leak Procedures

In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material, such as vermiculite or sand, and place it in a sealed container for disposal. Avoid breathing vapors.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of this compound.

-

Container: Store in a tightly sealed, amber glass bottle.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is recommended. Keep away from direct sunlight and heat sources.

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

Caption: Key storage guidelines for this compound.

Experimental Protocols

The following provides a general, representative protocol for the synthesis of a 1,3-dithiolane derivative. This should be adapted and optimized for the specific synthesis of this compound.

General Synthesis of a 1,3-Dithiolane from an Aldehyde

This reaction involves the acid-catalyzed condensation of an aldehyde with 1,2-ethanedithiol.

Materials:

-

Aldehyde (e.g., glycolaldehyde for the synthesis of this compound)

-

1,2-Ethanedithiol

-

Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required), add the aldehyde and the anhydrous solvent.

-

Add a stoichiometric equivalent of 1,2-ethanedithiol to the solution.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Caption: General workflow for 1,3-dithiolane synthesis.

This guide provides a foundational understanding of the handling and storage of this compound. Researchers are strongly encouraged to seek out more specific information as it becomes available and to always perform a thorough risk assessment before commencing any experimental work.

Structural Analysis of 1,3-Dithiolane-2-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dithiolane-2-methanol is a heterocyclic organic compound featuring a five-membered dithiolane ring with a hydroxymethyl substituent at the 2-position. This scaffold is of interest in medicinal chemistry and drug development due to the versatile reactivity of the dithiolane moiety and the potential for derivatization at the hydroxyl group. This technical guide provides a comprehensive overview of the structural analysis of this compound, including predicted spectroscopic data, general experimental protocols for its synthesis and characterization, and a discussion of its key structural features.

Molecular Structure and Properties

This compound possesses a chiral center at the C2 position of the dithiolane ring. The physical and chemical properties are influenced by the sulfur atoms, which introduce conformational flexibility to the ring, and the polar hydroxyl group, which allows for hydrogen bonding.

| Property | Predicted Value |

| Molecular Formula | C₄H₈OS₂ |

| Molecular Weight | 136.24 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, methanol) |

Spectroscopic Analysis

¹H NMR Spectroscopy

Predicted ¹H NMR data in CDCl₃ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 4.6 | Triplet | 1H | H-2 |

| ~3.8 - 3.6 | Multiplet | 2H | -CH₂OH |

| ~3.4 - 3.2 | Multiplet | 4H | H-4, H-5 |

| ~2.5 - 2.0 | Broad Singlet | 1H | -OH |

¹³C NMR Spectroscopy

Predicted ¹³C NMR data in CDCl₃ at 100 MHz.

| Chemical Shift (δ) ppm | Assignment |

| ~70 - 65 | -CH₂OH |

| ~60 - 55 | C-2 |

| ~40 - 35 | C-4, C-5 |

Infrared (IR) Spectroscopy

Predicted major IR absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1450 - 1400 | Medium | C-H bend |

| 1200 - 1000 | Strong | C-O stretch |

| 800 - 600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Predicted fragmentation pattern in Electron Ionization (EI) mode.

| m/z | Predicted Fragment Ion |

| 136 | [M]⁺ (Molecular Ion) |

| 105 | [M - CH₂OH]⁺ |

| 75 | [C₂H₃S₂]⁺ |

| 61 | [CH₂S₂]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

This synthesis involves the protection of the aldehyde group of glyceraldehyde using 1,2-ethanedithiol.

Materials:

-

Glyceraldehyde (or its protected form, e.g., 2,3-dihydroxypropanal)

-

1,2-Ethanedithiol

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve glyceraldehyde (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add 1,2-ethanedithiol (1.1 equivalents) to the solution.

-

Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on predicted values and coupling patterns.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using an FTIR spectrometer.

-

For a liquid sample, a small drop can be placed between two NaCl or KBr plates (neat film).

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

Signaling Pathways and Logical Relationships

Due to the fundamental nature of this molecule as a chemical building block, there are no established biological signaling pathways directly involving this compound itself. However, its derivatives are of interest in drug discovery. The logical relationship in its application is the derivatization of the hydroxyl group to introduce pharmacologically active moieties.

Conclusion

This technical guide provides a foundational understanding of the structural analysis of this compound. While specific experimental data for this exact compound is limited, the predicted spectroscopic values and generalized experimental protocols offer a robust starting point for researchers. The versatility of the 1,3-dithiolane scaffold, combined with the reactive hydroxyl group, makes this molecule a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to fully characterize this compound and explore its utility in drug discovery and development.

An In-Depth Technical Guide to the Chemistry of 1,3-Dithiolanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dithiolane functional group, a five-membered heterocycle containing two sulfur atoms at the 1- and 3-positions, is a cornerstone of modern organic synthesis. Its versatility stems from its role as a robust protecting group for carbonyl compounds and, more significantly, as a precursor to acyl anion equivalents through the principle of "umpolung" or polarity inversion. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 1,3-dithiolanes, with a focus on quantitative data, detailed experimental protocols, and their relevance in medicinal chemistry and drug development.

Core Concepts: Protection and Polarity Inversion

The synthetic utility of 1,3-dithiolanes is primarily centered around two key concepts: the protection of carbonyl groups and the generation of nucleophilic acyl carbanion equivalents.

1. Carbonyl Protection: 1,3-Dithiolanes are excellent protecting groups for aldehydes and ketones. They are readily formed by the reaction of a carbonyl compound with 1,2-ethanedithiol under acidic catalysis. This thioacetal linkage is stable to a wide range of nucleophilic and basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group.

2. Umpolung (Polarity Inversion): The inherent electrophilicity of the carbonyl carbon can be inverted by converting it into a 1,3-dithiolane. The protons on the carbon atom between the two sulfur atoms are weakly acidic (pKa ≈ 31 for the corresponding 1,3-dithiane) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a carbanion.[1] This carbanion, a masked acyl anion, is a powerful nucleophile that can react with various electrophiles. Subsequent hydrolysis of the dithiolane regenerates the carbonyl group, resulting in the net formation of a new carbon-carbon bond at the original carbonyl carbon. It is important to note that 2-lithio-1,3-dithiolanes are known to be less stable than their 1,3-dithiane counterparts and can undergo fragmentation to ethene and a dithiocarboxylate.

Synthesis of 1,3-Dithiolanes

The most common method for the synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of an aldehyde or ketone with 1,2-ethanedithiol. A variety of Brønsted and Lewis acids can be employed as catalysts, often with high yields.[2]

General Reaction Scheme:

Comparative Yields with Various Catalysts

The choice of catalyst can significantly impact the reaction rate and yield. The following table summarizes the thioacetalization of various carbonyl compounds using different catalytic systems.

| Entry | Carbonyl Compound | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Yttrium Triflate | 1,2-ethanedithiol, CH₃CN, rt | 15 min | 95 | [2] |

| 2 | Cyclohexanone | Yttrium Triflate | 1,2-ethanedithiol, CH₃CN, rt | 30 min | 92 | [2] |

| 3 | Benzaldehyde | Tungstophosphoric Acid (H₃PW₁₂O₄₀) | Solvent-free, rt | 5 min | 98 | [2] |

| 4 | Acetophenone | Tungstophosphoric Acid (H₃PW₁₂O₄₀) | Solvent-free, rt | 20 min | 95 | [2] |

| 5 | Benzaldehyde | Iodine | CH₂Cl₂, rt | 30 min | 95 | [2] |

| 6 | Cyclohexanone | Iodine | CH₂Cl₂, rt | 2 h | 90 | [2] |

| 7 | Benzaldehyde | Perchloric acid on SiO₂ (HClO₄-SiO₂) | Solvent-free, rt | 2 min | 98 | [2] |

| 8 | Acetophenone | Perchloric acid on SiO₂ (HClO₄-SiO₂) | Solvent-free, rt | 10 min | 96 | [2] |

| 9 | Benzaldehyde | Praseodymium Triflate | CH₂Cl₂, rt | 15 min | 94 | [2] |

| 10 | 4-Nitrobenzaldehyde | Tungstate Sulfuric Acid | Solvent-free, 50°C | 10 min | 97 | [3] |

| 11 | Cyclohexanone | Tungstate Sulfuric Acid | Solvent-free, 50°C | 25 min | 95 | [3] |

Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiolane

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

1,2-Ethanedithiol (0.94 g, 10 mmol)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a few drops of BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂, 20 mL)

Procedure:

-

To a solution of benzaldehyde in dichloromethane, add 1,2-ethanedithiol.

-

Add the acid catalyst to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to afford pure 2-phenyl-1,3-dithiolane.

Deprotection of 1,3-Dithiolanes

The regeneration of the carbonyl group from a 1,3-dithiolane is a crucial step in its application as a protecting group. Various methods have been developed for this transformation, often involving oxidative cleavage or the use of metal salts.

Comparison of Deprotection Methods

| Entry | Substrate (1,3-Dithiolane of) | Reagent | Conditions | Time | Yield (%) | Reference |

| 1 | 3-Nitrobenzaldehyde | Hg(NO₃)₂·3H₂O | Solvent-free, rt, grinding | 2 min | 95 | [3] |

| 2 | 4-Bromobenzophenone | Hg(NO₃)₂·3H₂O | Solvent-free, rt, grinding | 2 min | 92 | [3] |

| 3 | Heptanal | Hg(NO₃)₂·3H₂O | Solvent-free, rt, grinding | 1 min | 96 | [3] |

| 4 | 4-Methoxyacetophenone | 30% H₂O₂ / I₂ (5 mol%), SDS | Water, rt | 30 min | 95 | [4] |

| 5 | Benzophenone | 30% H₂O₂ / I₂ (5 mol%), SDS | Water, rt | 30 min | 92 | [4] |

| 6 | Cyclohexanone | o-Iodoxybenzoic acid (IBX), β-cyclodextrin | Water, rt | 1.5 h | 94 | [5] |

| 7 | 4-Chlorobenzaldehyde | Silicasulfuric acid / NaNO₃ | CH₂Cl₂, reflux | 1 h | 95 | [5] |

| 8 | Benzophenone | Polyphosphoric acid / Acetic acid | 35°C | 4 h | 85 | [6] |

Experimental Protocol: Deprotection of 2,2-Diphenyl-1,3-dithiolane using Chloramine-T

Materials:

-

2,2-Diphenyl-1,3-dithiolane (0.62 g, 2.56 mmol)

-

Chloramine-T (approx. 1.6 g, ~5.6 mmol)

-

Methanol/Water mixture (e.g., 96% Methanol)

-

Ether

-

10% Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,2-diphenyl-1,3-dithiolane in a minimal amount of methanol.

-

Slowly add a solution of chloramine-T (approximately 2.2 equivalents) in a methanol/water mixture to the stirred solution of the dithiolane.

-

The reaction is often exothermic, and a precipitate may form.

-

After the addition is complete, stir the mixture for a short period (e.g., 15 minutes).

-

Dilute the reaction mixture with a 10% NaCl solution.

-

Extract the product with ether (3 x portions).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude benzophenone.

-

The product can be further purified by recrystallization if necessary. A reported yield for a similar reaction is 100%.[7]

Umpolung Reactivity: The Acyl Anion Equivalent

The deprotonation of a 1,3-dithiolane derived from an aldehyde generates a nucleophilic carbanion that can react with a range of electrophiles. This "umpolung" reactivity is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Lithiation of 1,3-Dithiane and Alkylation (Illustrative for the more stable dithiane system)

While 2-lithio-1,3-dithiolanes are synthetically useful, their tendency to undergo fragmentation makes the corresponding 1,3-dithiane system more commonly employed in this context. The following protocol for 1,3-dithiane illustrates the general procedure.

Materials:

-

1,3-Dithiane (1.20 g, 10 mmol)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, 4.4 mL, 11 mmol)

-

Anhydrous Tetrahydrofuran (THF), freshly distilled

-

Alkylating agent (e.g., Benzyl bromide, 1.88 g, 11 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve 1,3-dithiane in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -30 to -20 °C) using a dry ice/acetone bath.

-

Slowly add the n-BuLi solution dropwise via syringe, maintaining the low temperature. A thick white precipitate of the lithium salt will form.

-

Stir the suspension at this temperature for 1-2 hours.

-

Cool the mixture further to -78 °C.

-

Slowly add a solution of the alkylating agent in anhydrous THF to the suspension.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water or saturated NH₄Cl solution.

-

Extract the product with ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting 2-alkyl-1,3-dithiane by column chromatography or distillation.

Spectroscopic Data of Representative 1,3-Dithiolanes

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Methyl-1,3-dithiolane | 4.51 (q, 1H), 3.20 (m, 4H), 1.60 (d, 3H) | 49.0 (CH), 38.5 (2 x CH₂), 22.5 (CH₃) | 2960, 2920, 1450, 1280, 1190 |

| 2,2-Dimethyl-1,3-dithiolane | 3.25 (s, 4H), 1.80 (s, 6H) | 65.0 (C), 39.0 (2 x CH₂), 30.0 (2 x CH₃) | 2960, 2860, 1450, 1370, 1160 |

| 2-Phenyl-1,3-dithiolane | 7.50-7.25 (m, 5H), 5.65 (s, 1H), 3.45-3.25 (m, 4H) | 140.0, 129.0, 128.5, 127.0 (Ar), 55.0 (CH), 40.0 (2 x CH₂) | 3060, 2920, 1490, 1450, 1280, 690 |

Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument. Data for 2-methyl-1,3-dithiolane sourced from PubChem.[8]

Applications in Drug Development and Medicinal Chemistry

The 1,3-dithiolane moiety is present in a number of biologically active compounds and serves as a valuable scaffold in drug design.[9] Its stability and defined stereochemical properties make it an attractive component in the synthesis of complex molecules.

A closely related heterocycle, the 1,3-oxathiolane ring, is a key structural feature in several important antiviral drugs, most notably the nucleoside reverse transcriptase inhibitor Lamivudine (3TC) , used in the treatment of HIV/AIDS and Hepatitis B.

Case Study: The 1,3-Oxathiolane Ring in Lamivudine

The synthesis of Lamivudine involves the stereoselective coupling of a protected cytosine base with a chiral 1,3-oxathiolane intermediate. The formation of this oxathiolane ring is a critical step in the overall synthesis. While not a dithiolane, the synthetic strategies employed for the formation of the 1,3-oxathiolane ring share common principles with dithiolane chemistry, particularly the reaction of a carbonyl equivalent with a difunctional nucleophile.[10][11][12]

The presence of the 1,3-dithiolane scaffold in various drug candidates highlights its importance for medicinal chemists in developing novel therapeutic agents with improved metabolic stability and pharmacodynamic profiles.[9]

Conclusion

1,3-Dithiolane chemistry offers a powerful and versatile platform for organic synthesis. The ability to function as a robust protecting group for carbonyls, coupled with its central role in umpolung strategies to generate acyl anion equivalents, makes it an indispensable tool for the construction of complex molecular architectures. The high yields and chemoselectivity achievable in both the formation and cleavage of 1,3-dithiolanes, along with their presence in bioactive molecules, underscore their continued importance in academic research, process chemistry, and the development of new pharmaceuticals. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers and drug development professionals to effectively harness the synthetic potential of this remarkable functional group.

References

- 1. 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) 1H NMR spectrum [chemicalbook.com]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Methyl-1,3-dithiolane | C4H8S2 | CID 21828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. scienceopen.com [scienceopen.com]

- 12. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: The Utility of 1,3-Dithiolanes as a Versatile Protecting Group for Carbonyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Among the various strategies for safeguarding carbonyl functionalities, the formation of 1,3-dithiolanes stands out as a robust and reliable method. This protecting group offers exceptional stability under both acidic and basic conditions, rendering it an invaluable tool in complex synthetic pathways. This document provides detailed application notes and experimental protocols for the use of 1,3-dithiolanes as a protecting group for aldehydes and ketones.

Protection of Carbonyls as 1,3-Dithiolanes

The formation of a 1,3-dithiolane involves the reaction of a carbonyl compound with 1,2-ethanedithiol, typically in the presence of a Lewis or Brønsted acid catalyst. This reaction proceeds efficiently and offers high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones under certain conditions.

General Reaction Scheme:

Protocol for Dithiolane Protection of Aldehydes: Application Notes for Researchers

Introduction

The protection of carbonyl groups is a fundamental and frequently employed strategy in multi-step organic synthesis. Among the various protecting groups for aldehydes, the formation of 1,3-dithiolanes offers a robust and versatile solution. Dithiolanes are cyclic thioacetals formed by the reaction of an aldehyde with 1,2-ethanedithiol. This protecting group is highly stable under both acidic and basic conditions, rendering it orthogonal to many other protecting groups and reactive functionalities.[1] Furthermore, the resulting dithiolane can be deprotected under specific and mild conditions to regenerate the aldehyde. This document provides detailed application notes and a generalized experimental protocol for the dithiolane protection of aldehydes, intended for researchers, scientists, and professionals in drug development.

Mechanism of Protection

The formation of a 1,3-dithiolane from an aldehyde is typically catalyzed by a Brønsted or Lewis acid. The reaction proceeds through the initial activation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack of one of the thiol groups of 1,2-ethanedithiol to form a hemithioacetal. Subsequent protonation of the hydroxyl group and elimination of water generates a thionium ion, which is then intramolecularly attacked by the second thiol group to form the stable five-membered dithiolane ring.

Data Presentation: A Comparative Analysis of Catalytic Systems

A variety of catalysts can be employed for the dithiolane protection of aldehydes, each with its own advantages in terms of efficiency, selectivity, and reaction conditions. The choice of catalyst can be critical, especially in the presence of other sensitive functional groups. Below is a summary of quantitative data for the protection of various aldehydes using different catalytic systems.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Zn(BF₄)₂ (aq) | Dichloromethane | Room Temperature | 10 min | 96 | [2] |

| 4-Chlorobenzaldehyde | Zn(BF₄)₂ (aq) | Dichloromethane | Room Temperature | 15 min | 95 | [2] |

| 4-Nitrobenzaldehyde | Zn(BF₄)₂ (aq) | Dichloromethane | Room Temperature | 25 min | 92 | [2] |

| Vanillin | Zn(BF₄)₂ (aq) | Dichloromethane | Room Temperature | 10 min | 98 | [2] |

| Cinnamaldehyde | Zn(BF₄)₂ (aq) | Dichloromethane | Room Temperature | 30 min | 90 | [2] |

| Furfural | Zn(BF₄)₂ (aq) | Dichloromethane | Room Temperature | 15 min | 95 | [2] |

| Cyclohexanecarboxaldehyde | Zn(BF₄)₂ (aq) | Dichloromethane | Room Temperature | 45 min | 88 | [2] |

| Benzaldehyde | ZrCl₄ | Dichloromethane | Room Temperature | - | High | [3] |

| Various Aldehydes | Cobalt(II) chloride | - | - | - | - | [4] |

Experimental Protocols

This section provides a detailed, generalized methodology for the dithiolane protection of an aldehyde using a Lewis acid catalyst, based on a procedure utilizing aqueous zinc tetrafluoroborate.[2] This method is highlighted for its simplicity, efficiency, and use of a commercially available and inexpensive catalyst.[2]

Materials and Equipment

-

Aldehyde (1.0 eq)

-

1,2-Ethanedithiol (1.5 eq)

-

Aqueous Zinc Tetrafluoroborate (Zn(BF₄)₂, 40% in water, 0.25 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 eq) and dichloromethane. Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Addition of Reagents: To the stirred solution, add 1,2-ethanedithiol (1.5 eq) followed by the aqueous solution of zinc tetrafluoroborate (0.25 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Aromatic aldehydes with electron-donating groups tend to react faster, while those with electron-withdrawing groups may require longer reaction times.[2]

-

Workup: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection of 1,3-Dithiolanes

The regeneration of the aldehyde from its dithiolane protected form is a crucial step. While dithiolanes are stable to a wide range of conditions, several methods are available for their cleavage. These methods often involve the use of reagents that are soft electrophiles and have a high affinity for sulfur. Common deprotection strategies include:

-

Mercury(II) Salts: Reagents such as mercury(II) chloride (HgCl₂) in the presence of a water source are effective but are toxic.

-

Oxidative Methods: Reagents like N-bromosuccinimide (NBS), or o-iodoxybenzoic acid (IBX) can be used for deprotection.

-

Other Lewis Acids: Some Lewis acids in the presence of an oxidant can also facilitate deprotection.

Visualizations

Signaling Pathway: Mechanism of Dithiolane Formation

Caption: Acid-catalyzed mechanism for dithiolane protection of an aldehyde.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1,3-dithiolanes.

References

The Versatility of 1,3-Dithiolane-2-methanol in Complex Molecule Synthesis: A Chiral Building Block for Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chiral building blocks is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecular architectures. Among these, 1,3-dithiolane-2-methanol and its derivatives have emerged as versatile synthons, offering a unique combination of steric bulk, chemical stability, and latent functionality. This application note explores the utility of this compound in the total synthesis of bioactive molecules, highlighting its role in key carbon-carbon bond-forming reactions and as a precursor to valuable chiral reagents. Detailed protocols for representative transformations are provided to facilitate the practical application of this powerful synthetic tool.

Application Note 1: Asymmetric Diels-Alder Reactions Enabled by a 1,3-Dithiolane-Derived Chiral Ketene Equivalent

A significant application of this compound lies in its conversion to the chiral ketene equivalent, (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide. This highly reactive dienophile participates in [4+2] cycloaddition reactions with a variety of dienes to furnish adducts with excellent diastereoselectivity. The dithiolane moiety not only serves as a potent chiral auxiliary, directing the stereochemical outcome of the cycloaddition, but also acts as a masked carbonyl group that can be unveiled under mild conditions.

The synthesis of this chiral ketene equivalent commences with the protection of the hydroxyl group of this compound, for instance, as a benzyl ether. Subsequent asymmetric oxidation of the two sulfur atoms, often employing a Sharpless or Modena-type protocol, establishes the trans-1,3-dioxide stereochemistry with high enantiomeric excess. Elimination of the benzyloxymethyl group then furnishes the desired 2-methylene-1,3-dithiolane 1,3-dioxide.

This chiral dienophile has been successfully employed in the synthesis of complex carbocyclic frameworks, providing a reliable method for the introduction of stereochemically rich cyclohexene rings.

Application Note 2: Enantioselective Synthesis of the Sigma Receptor Modulator (+)-BS148

The chiral integrity of this compound derivatives makes them valuable starting materials for the synthesis of enantiopure pharmaceuticals. A notable example is the synthesis of the potent and selective sigma receptor modulator, (+)-BS148. The synthesis utilizes (R)-(+)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol, a derivative of this compound, as the key chiral building block.

The synthetic route involves a two-step sequence starting from the enantiopure alcohol. First, the hydroxyl group is converted to a leaving group, typically a chloride, under mild conditions. Subsequent nucleophilic substitution with the appropriate amine affords the target molecule, (+)-BS148, with retention of stereochemical purity. This approach highlights the utility of chiral this compound derivatives in the direct construction of complex, biologically active molecules.

Quantitative Data Summary

| Application | Key Transformation | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Chiral Ketene Equivalent | Asymmetric Diel-Alder | (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide & Cyclopentadiene | Cycloadduct | >95 | >95:5 | >98% |

| Total Synthesis of (+)-BS148 | Nucleophilic Substitution | (R)-2-(chloromethyl)-1,4-dithiaspiro[4.5]decane & 4-benzylpiperidine | (+)-BS148 | 65 (over 2 steps) | N/A | >99% |

Experimental Protocols

Protocol 1: Synthesis of (1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide

Step 1: Synthesis of 2-(Benzyloxymethyl)-1,3-dithiolane

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which benzyl bromide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-(benzyloxymethyl)-1,3-dithiolane.

Step 2: Asymmetric Oxidation to (R,R)-2-(Benzyloxymethyl)-1,3-dithiolane 1,3-dioxide

To a solution of 2-(benzyloxymethyl)-1,3-dithiolane (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) at -20 °C is added a chiral titanium complex, prepared in situ from Ti(OiPr)₄ and (+)-diethyl tartrate. After stirring for 30 minutes, tert-butyl hydroperoxide (2.2 eq) is added dropwise, and the reaction is stirred at -20 °C for 24-48 hours. The reaction is quenched with water, and the mixture is filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by chromatography to yield the trans-bis-sulfoxide.

Step 3: Elimination to (1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide

The purified (R,R)-2-(benzyloxymethyl)-1,3-dithiolane 1,3-dioxide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the chiral ketene equivalent, which can be used in the subsequent Diels-Alder reaction without further purification.

Protocol 2: Diels-Alder Reaction

To a solution of (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide (1.0 eq) in CH₂Cl₂ at -78 °C is added the diene (e.g., cyclopentadiene, 1.2 eq). The reaction mixture is stirred at this temperature for 4-6 hours. The solvent is removed under reduced pressure, and the crude adduct is purified by flash chromatography on silica gel to afford the pure Diels-Alder product.

Protocol 3: Deprotection of the Dithiolane Adduct

The Diels-Alder adduct (1.0 eq) is dissolved in a mixture of acetonitrile and water (9:1). N-Bromosuccinimide (NBS) (2.5 eq) is added in portions at 0 °C. The reaction is stirred for 1-2 hours until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated aqueous sodium thiosulfate and extracted with diethyl ether. The organic layer is dried, concentrated, and the crude product is purified by chromatography to yield the corresponding ketone.

Protocol 4: Synthesis of (+)-BS148

Step 1: Synthesis of (R)-2-(chloromethyl)-1,4-dithiaspiro[4.5]decane

To a solution of (R)-(+)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C is added thionyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 1 hour. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chloride, which is used in the next step without further purification.

Step 2: Synthesis of (+)-BS148

The crude (R)-2-(chloromethyl)-1,4-dithiaspiro[4.5]decane is dissolved in anhydrous acetonitrile. To this solution is added 4-benzylpiperidine (1.2 eq) and potassium carbonate (2.0 eq). The mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (+)-BS148.[1]

Visualizations

Caption: Synthesis of the chiral ketene equivalent.

Caption: Diels-Alder reaction and deprotection.

Caption: Synthesis of the sigma receptor modulator (+)-BS148.

References

Application Notes and Protocols: Derivatization of 1,3-Dithiolane-2-methanol for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of 1,3-dithiolane-2-methanol, a versatile scaffold for the development of novel therapeutic agents. The unique structural features of the 1,3-dithiolane ring system make it an attractive starting point for generating diverse chemical libraries for screening against various biological targets. This document outlines key derivatization strategies, experimental protocols, and potential medicinal chemistry applications.

Introduction to 1,3-Dithiolane Scaffolds in Medicinal Chemistry

The 1,3-dithiolane moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its presence can influence physicochemical properties such as lipophilicity and metabolic stability, and it can participate in key interactions with biological targets. The derivatization of this compound at its primary hydroxyl group offers a straightforward approach to introduce a variety of functional groups, thereby enabling the exploration of structure-activity relationships (SAR).

Derivatization Strategies for this compound

The primary alcohol of this compound is amenable to a wide range of chemical transformations. The two most common and versatile derivatization approaches are esterification and etherification, allowing for the introduction of a diverse array of substituents.